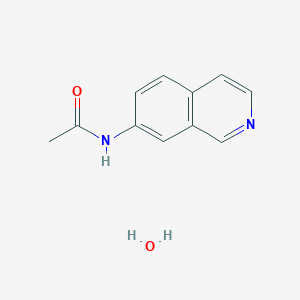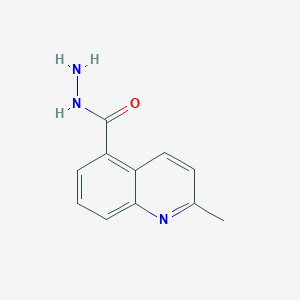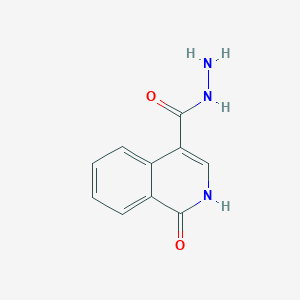![molecular formula C11H7FN2O B11899987 6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-99-4](/img/structure/B11899987.png)
6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a fluorine atom and an aldehyde group in this compound makes it unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid.
Reduction: 6-Fluoro-[2,3’-bipyridine]-5’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 6-Fluoro-2,2’-bipyridine
- 6-Fluoro-4,4’-bipyridine
- 6-Fluoro-3,3’-bipyridine
Comparison: 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination allows for a wide range of chemical modifications and applications. Compared to other fluorinated bipyridines, this compound offers additional reactivity due to the aldehyde group, making it more versatile in synthetic and research applications .
Propiedades
Número CAS |
1346686-99-4 |
|---|---|
Fórmula molecular |
C11H7FN2O |
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
5-(6-fluoropyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-7H |
Clave InChI |
WRPBZJGNDKSQCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)F)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)










![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)

